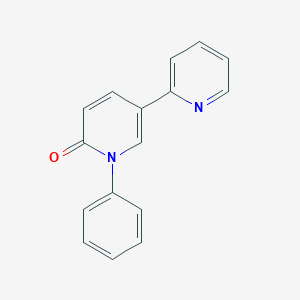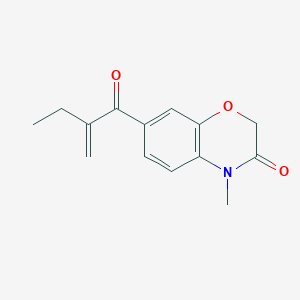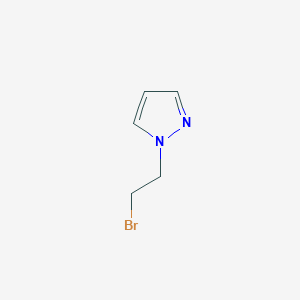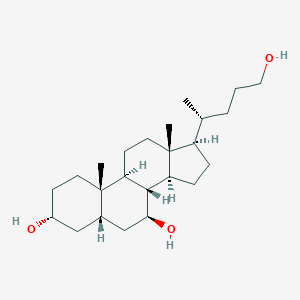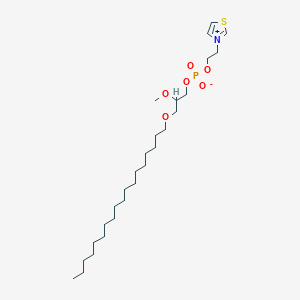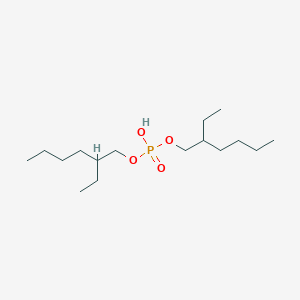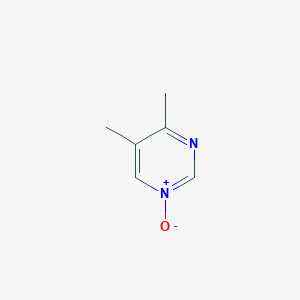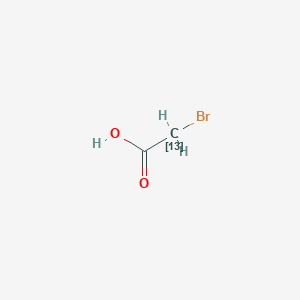
Bromoacetic acid-2-13C
Übersicht
Beschreibung
Bromoacetic acid-2-13C is a labeled compound of bromoacetic acid where carbon-13 isotope is specifically positioned, enhancing its utility in various scientific research areas, including synthesis and molecular structure analysis.
Synthesis Analysis
The synthesis of Bromoacetic acid-2-13C involves the use of sodium [2-13C]acetate as a starting material, demonstrating a pathway through phenyl [2-13C]bromoacetate preparation and subsequent reactions to achieve the labeled compound. This process emphasizes the importance of carbon-13 labeling in studying reaction mechanisms and synthesis pathways (Takatori et al., 1999).
Molecular Structure Analysis
Spectroscopic methods, including NMR and mass spectrometry, have been utilized to characterize the molecular structure of bromoacetic acid derivatives, revealing detailed insights into their configuration and the effect of bromoacetyl substitution on bile acids (Pospieszny et al., 2015).
Chemical Reactions and Properties
Bromoacetic acid-2-13C is employed as a 2C synthon in facile synthesis protocols, highlighting its versatility in forming pyridines and fused pyridine-2-ones under mild reaction conditions, thereby showcasing its broad functional group tolerance and low-cost advantage (Wang et al., 2016).
Physical Properties Analysis
Studies on the crystalline structure of bromoacetic acid analogs provide insights into their physical properties, including molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various conditions (Loll et al., 1996).
Chemical Properties Analysis
The reactivity and chemical behavior of Bromoacetic acid-2-13C, particularly in the context of synthetic applications, are highlighted through its involvement in reactions leading to the formation of complex molecules, underscoring its significance in organic synthesis and the development of new reaction methodologies.
L-Aminobutyric-2,3,3-d3 Acid
L-Aminobutyric-2,3,3-d3 Acid is a deuterated form of L-aminobutyric acid, which is of significant interest due to its incorporation into peptides and proteins for studying their structure, function, and dynamics.
Synthesis Analysis
The synthesis of L-Aminobutyric-2,3,3-d3 Acid involves innovative enzymatic and chemical approaches, aiming at high efficiency and selectivity. The utilization of specific enzymes or chemical catalysts enables the introduction of deuterium atoms, enhancing the compound's utility in research (Chen et al., 2017).
Molecular Structure Analysis
Crystallographic studies on L-2-aminobutyric acid and its polymorphs provide a comprehensive understanding of its molecular structure, including the arrangement of molecules in the crystal lattice and the impact of different polymorphic forms on physical and chemical properties (Görbitz, 2010).
Chemical Reactions and Properties
The chemical behavior of L-Aminobutyric-2,3,3-d3 Acid, particularly its interaction with other compounds and participation in biochemical pathways, underscores its relevance in synthesizing peptides and studying enzyme-catalyzed reactions. The role of enzymes in achieving high purity and stereoselectivity in the production of L-2-aminobutyric acid is highlighted, demonstrating the potential for biosynthetic applications (Zhu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Bromoacetic acid can impact the community structure and productivity of estuarine phytoplankton, suggesting its ecological significance and the necessity for field confirmation in establishing water quality criteria (Gordon, Richardson, & Pinckney, 2015).
It plays a role in synthetic chemistry, as shown in the ultrasonic method synthesis of (2RS, 4'R, 8'R)-α-tocopherol using ethyl [1-13C]-bromoacetate and phytone in the presence of zinc, achieving a 57% yield (Sakamoto, Miyazawa, & Kajiwara, 1992).
In zeolite chemistry, 13C NMR spectroscopy utilizes bromoacetic acid derivatives to measure the intrinsic acidity of Brønsted-acid sites, providing insights into their properties (Biaglow, Gorte, Kokotailo, & White, 1994).
The presence of bromide ions, including bromoacetic acid species, significantly influences the distribution of haloacetic acid species in waters with aquatic humic substances, highlighting their environmental chemistry importance (Cowman & Singer, 1996).
In enzymology, bromoacetic acid is used to activate the histidine residue in ribonuclease, indicating its involvement in the enzyme's active center (Barnard & Stein, 1959).
Analytical methods such as ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP/MS) use bromoacetic acid for the simultaneous analysis of brominated and iodinated acetic acids, bromate, iodate, bromide, and iodide in water, demonstrating its role in analytical chemistry (Shi & Adams, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444597 | |
| Record name | Bromoacetic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic acid-2-13C | |
CAS RN |
64891-77-6 | |
| Record name | Bromoacetic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64891-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



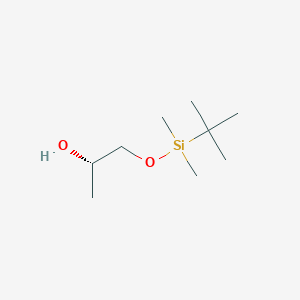
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
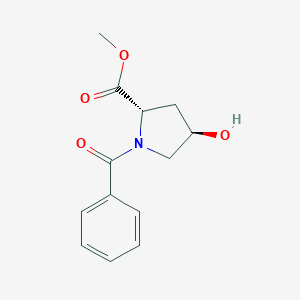
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

